molecular formula C7H5BrF3N B1527783 4-(Bromomethyl)-2-(trifluoromethyl)pyridine CAS No. 1227585-56-9

4-(Bromomethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B1527783
CAS No.: 1227585-56-9
M. Wt: 240.02 g/mol
InChI Key: VWTBXNAMQSCYSL-UHFFFAOYSA-N
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Description

Chemical Name: 4-(Bromomethyl)-2-(trifluoromethyl)pyridine
CAS Number: 1374651-56-5
Molecular Formula: C₇H₅BrF₃N
Molecular Weight: 240.02 g/mol
Structural Features:

  • A pyridine ring substituted with a bromomethyl (-CH₂Br) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position.
  • SMILES: C1=CN=C(C=C1CBr)C(F)(F)F
  • InChIKey: VWTBXNAMQSCYSL-UHFFFAOYSA-N

This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules. Its bromomethyl group serves as a reactive site for nucleophilic substitutions, while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties .

Properties

IUPAC Name

4-(bromomethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTBXNAMQSCYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696103
Record name 4-(Bromomethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227585-56-9
Record name 4-(Bromomethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-(Bromomethyl)-2-(trifluoromethyl)pyridine serves as an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups into the pyridine framework.
  • Reactivity Studies : The compound can participate in various chemical reactions such as nucleophilic substitution, oxidation, and reduction. For example, it can react with amines to form substituted pyridine derivatives or undergo oxidation to yield pyridine N-oxides.

Biology

  • Biochemical Probes : This compound is utilized as a probe in biochemical studies to explore molecular interactions and pathways. Its structural features allow it to interact with biological targets effectively.
  • Kinase Inhibition : It has been identified as a precursor in the synthesis of kinase inhibitors that are relevant for treating cancer and neurodegenerative diseases, particularly targeting LRRK2 kinase associated with Parkinson's disease .

Medicine

  • Therapeutic Agent Synthesis : The compound plays a crucial role in developing potential therapeutic agents. Its derivatives have shown promise in treating various diseases due to their biological activities, including antibacterial and anticancer properties .
  • Case Study : Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Micrococcus luteus. These findings highlight its potential for developing new antibiotics .

Industry

  • Agrochemical Production : The compound is used in the production of agrochemicals due to its biological activity. Trifluoromethylpyridine derivatives have been successfully employed in crop protection products .

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include interactions with specific binding sites or modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Bromo-4-(trifluoromethyl)pyridine
  • CAS : 175205-81-9
  • Molecular Formula : C₆H₃BrF₃N
  • Molecular Weight : 225.99 g/mol
  • Boiling Point : 84–85°C
  • Key Differences : The bromo and trifluoromethyl groups are at positions 2 and 4, respectively, altering reactivity. The absence of a methylene bridge reduces steric hindrance compared to the target compound. Used in agrochemical synthesis .
5-(Bromomethyl)-2-(trifluoromethyl)pyridine
  • CAS : 108274-33-5
  • Molecular Formula : C₇H₅BrF₃N (same as target compound)
  • Molecular Weight : 240.02 g/mol
  • Boiling Point : 218.4 ± 35.0°C (predicted)
  • Key Differences : Bromomethyl substitution at position 5 instead of 4. This positional change may affect regioselectivity in reactions and intermolecular interactions, leading to higher boiling points .
3-(Bromomethyl)-2-(trifluoromethyl)pyridine
  • CAS : 1227602-81-4
  • Molecular Formula : C₇H₅BrF₃N
  • Key Differences : Bromomethyl at position 3. The altered electronic distribution likely reduces steric accessibility compared to the 4-substituted derivative, impacting reaction kinetics .

Derivatives with Additional Substituents

4-(Bromomethyl)-2-chloro-3-fluoropyridine
  • CAS : 1227585-77-4
  • Molecular Formula : C₆H₄BrClFN
  • Molecular Weight : 224.46 g/mol
  • Likely less stable under basic conditions due to multiple electron-withdrawing groups .
2-(Bromomethyl)-4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine
  • CAS : 1208079-78-0
  • Molecular Formula : C₉H₄BrF₈N
  • Molecular Weight : 358.03 g/mol
  • Key Differences : Incorporation of a pentafluoroethyl (-CF₂CF₃) group at position 4 and trifluoromethyl at position 5. The bulky pentafluoroethyl group enhances hydrophobicity and may hinder reactions at the bromomethyl site .

Functional Analogues

2-[4-(Bromomethyl)phenyl]pyridine
  • CAS : 52199-24-3
  • Molecular Formula : C₁₂H₁₀BrN
  • Molecular Weight : 248.12 g/mol
  • Key Differences : A benzyl-pyridine hybrid. The bromomethyl group is on a phenyl ring attached to pyridine, offering distinct conjugation effects and expanded applications in material science .
rac-Methyl (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate
  • CAS : 1823213-43-9
  • Molecular Formula : C₈H₁₁BrF₃O₂
  • Molecular Weight : 277.08 g/mol
  • Key Differences : Incorporates a cyclopropane ring, introducing strain and altering reactivity. The ester group enables different downstream modifications compared to pyridine-based bromomethyl compounds .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
4-(Bromomethyl)-2-(trifluoromethyl)pyridine 1374651-56-5 C₇H₅BrF₃N 240.02 4-Bromomethyl, 2-CF₃ Not reported Pharmaceutical intermediates
2-Bromo-4-(trifluoromethyl)pyridine 175205-81-9 C₆H₃BrF₃N 225.99 2-Bromo, 4-CF₃ 84–85 Agrochemical synthesis
5-(Bromomethyl)-2-(trifluoromethyl)pyridine 108274-33-5 C₇H₅BrF₃N 240.02 5-Bromomethyl, 2-CF₃ 218.4 ± 35.0 Organic synthesis
4-(Bromomethyl)-2-chloro-3-fluoropyridine 1227585-77-4 C₆H₄BrClFN 224.46 4-Bromomethyl, 2-Cl, 3-F Not reported Specialty chemical synthesis
2-(Bromomethyl)-4-(pentafluoroethyl)-6-CF₃-pyridine 1208079-78-0 C₉H₄BrF₈N 358.03 2-Bromomethyl, 4-CF₂CF₃, 6-CF₃ Not reported High-value fluorochemicals

Key Findings and Implications

Positional Isomerism : Substitution patterns on the pyridine ring significantly influence physical properties and reactivity. For example, 4-substituted bromomethyl derivatives (target compound) exhibit higher synthetic versatility compared to 3- or 5-substituted isomers due to steric and electronic factors .

Electronic Effects : The trifluoromethyl group enhances stability but reduces nucleophilicity at adjacent positions. Compounds with additional electron-withdrawing groups (e.g., chloro, fluoro) may require harsher reaction conditions .

Applications : While the target compound is primarily used in pharmaceuticals, analogues like 2-Bromo-4-CF₃-pyridine find roles in agrochemicals, highlighting the importance of substituent positioning in application-specific design .

Biological Activity

4-(Bromomethyl)-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a bromomethyl group and a trifluoromethyl group attached to a pyridine ring. These functional groups contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including nucleophilic substitutions, oxidation, and reduction, which are crucial for its utility in synthetic chemistry and drug development.

Target of Action

The compound primarily acts on specific biochemical pathways that are crucial for cellular functions. Its mechanism involves:

  • Regioselective Deprotonation : The compound can undergo regioselective deprotonation at the C-3 position when treated with strong bases like lithium diisopropylamide (LDA), leading to the formation of reactive intermediates.
  • Formation of Bioactive Molecules : It is involved in synthesizing pyrazolopyridines, which have shown promise as kinase inhibitors, particularly against LRRK2 (Leucine-rich repeat kinase 2), a target for treating neurodegenerative diseases and cancer.

Biochemical Pathways

The interactions of this compound with diamines suggest its role in forming complex biological molecules that can modulate various cellular pathways. Its derivatives have been explored for antiproliferative effects, indicating potential applications in cancer therapeutics.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives can inhibit cell growth effectively, making them candidates for further development as anticancer agents.

Case Studies

  • Kinase Inhibition : A study demonstrated that specific derivatives of this compound could inhibit LRRK2 kinase activity, which is associated with Parkinson's disease. The inhibition was quantified using IC50 values, showcasing the compound's potential as a therapeutic agent.
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of related pyridine compounds, suggesting that this compound may also possess similar activities against bacterial strains, although further studies are needed to confirm this .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Bromo-2-trifluoromethyl-pyridineLacks bromomethyl groupLower reactivity
2-Bromo-4-methylpyridineContains methyl instead of trifluoromethylDifferent chemical properties
4-(Bromomethyl)pyridineNo trifluoromethyl groupAffects lipophilicity

The unique combination of bromomethyl and trifluoromethyl groups in this compound enhances its reactivity compared to similar compounds, making it a valuable scaffold in drug design.

Future Directions

The exploration of this compound's derivatives could lead to the discovery of new therapeutic agents targeting various diseases. Continued research into its biological activity may uncover additional applications in pharmacology and agrochemistry.

Preparation Methods

Bromination of 2-(Trifluoromethyl)pyridine

  • Starting Material: 2-(Trifluoromethyl)pyridine
  • Reagent: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Solvent: Acetic acid is commonly used to facilitate the reaction.
  • Temperature: Controlled conditions, typically between 60°C and 80°C, to ensure selective bromination at the methyl group attached to the pyridine ring.
  • Mechanism: Radical bromination targeting the methyl substituent adjacent to the pyridine nitrogen, yielding the bromomethyl derivative.

This method yields this compound hydrobromide salt after workup and purification.

Alternative Bromination Approaches

  • Use of radical initiators or photochemical activation to enhance bromination selectivity.
  • Controlled addition of bromine to avoid overbromination or side reactions.

Industrial Production Methods

  • Scale: Large-scale bromination is conducted in automated or continuous flow reactors to improve reaction efficiency and safety.
  • Purification: Post-reaction purification involves recrystallization (commonly from ethanol/water mixtures in a 70:30 volume ratio) or chromatographic techniques to achieve purity above 95%.
  • Yield Optimization: Reaction stoichiometry and temperature are carefully optimized to maximize yield and minimize by-products.

Characterization Techniques

Reactivity and Intermediate Formation

  • The bromomethyl group undergoes nucleophilic substitution with diamines (e.g., 1,2-ethylenediamine) to form diamine intermediates.
  • These intermediates can react with carbon dioxide to yield nicotinic acid derivatives.
  • The trifluoromethyl group enhances electrophilicity, enabling cross-coupling reactions such as Suzuki-Miyaura coupling for biaryl synthesis.
  • Selectivity challenges in polyhalogenated systems require precise control of reaction conditions, such as amine equivalents and temperature (e.g., 1.2 equivalents of amine at 0°C to room temperature).

Data Table: Summary of Preparation Parameters

Parameter Details Notes
Starting Material 2-(Trifluoromethyl)pyridine Commercially available
Brominating Agent Bromine (Br2) or N-bromosuccinimide (NBS) NBS offers milder conditions
Solvent Acetic acid Facilitates bromination
Temperature Range 60–80°C Controlled to prevent side reactions
Reaction Time Typically several hours Dependent on scale and conditions
Purification Methods Recrystallization (ethanol/water 70:30), chromatography Achieves >95% purity
Yield Moderate to high (varies with method) Optimized by stoichiometry and temp.
Characterization NMR (^1H, ^13C, ^19F), HPLC, X-ray crystallography Confirms structure and purity

Research Findings and Notes

  • The presence of both bromomethyl and trifluoromethyl groups imparts unique chemical reactivity, making the compound a valuable precursor in synthesizing bioactive molecules, particularly kinase inhibitors.
  • The bromomethyl group’s electrophilicity allows for regioselective nucleophilic substitution reactions, critical in drug discovery.
  • The trifluoromethyl group increases lipophilicity, improving membrane permeability and biological activity.
  • Industrial synthesis benefits from continuous flow methods that improve safety and scalability.
  • Careful temperature control and stoichiometry are essential to avoid overbromination and ensure selectivity.
  • The compound’s hydrobromide salt form is often isolated to improve stability and handling.

Comparative Notes on Similar Compounds

Compound Bromomethyl Group Trifluoromethyl Group Reactivity Profile
This compound Present Present High electrophilicity, useful for substitution
4-Bromo-2-trifluoromethyl-pyridine Absent Present Less reactive in nucleophilic substitution
2-Bromo-4-methylpyridine Present Absent Different reactivity due to methyl group
4-(Bromomethyl)pyridine Present Absent Lower lipophilicity, different biological profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Bromomethyl)-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via halogenation or substitution reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 2-(trifluoromethyl)pyridine derivatives and bromomethyl precursors can achieve regioselectivity. Key parameters include:

  • Temperature : 80–120°C for efficient coupling .
  • Solvent : Polar aprotic solvents like DMF or THF enhance reaction kinetics .
  • Catalyst : Pd(dppf)Cl₂ improves bromomethyl group transfer efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves impurities, with yields averaging 60–75% .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR (δ 4.5–4.7 ppm for CH₂Br; δ 8.0–8.5 ppm for pyridine protons) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) confirm substitution patterns .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 240–242 (isotopic Br pattern) .
  • Elemental Analysis : Validate C, H, N, Br, and F percentages within ±0.3% deviation .

Q. What solvents and storage conditions are recommended for this compound to prevent degradation?

  • Methodological Answer :

  • Solubility : Dissolves in DCM, THF, and DMF; avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the bromomethyl group .
  • Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to mitigate light-induced decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and bromomethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The CF₃ group at C2 hinders nucleophilic attack at C4, directing reactions to the bromomethyl site .
  • Electronic Effects : CF₃ withdraws electron density, polarizing the C-Br bond and enhancing electrophilicity for SN2 substitutions. DFT studies show a 15–20% increase in reaction rate compared to non-fluorinated analogs .
  • Case Study : Suzuki coupling with arylboronic acids proceeds at 70°C in 12 hours with Pd(OAc)₂, yielding biaryl derivatives (85–90% purity) .

Q. What computational methods can predict the stability and reaction pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies. For example, the energy barrier for bromomethyl hydrolysis is ~25 kcal/mol .
  • Molecular Dynamics : Simulate solvation effects in DMF to optimize reaction conditions .
  • Software : Schrödinger Suite or ORCA for visualizing frontier molecular orbitals (FMOs) and charge distribution .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer :

  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) causing peak splitting .
  • Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; for example, HSQC correlates C4-CH₂Br protons with adjacent carbons .

Q. What strategies improve the compound’s utility in designing enzyme inhibitors (e.g., CYP1B1)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace bromomethyl with aminomethyl to enhance hydrogen bonding with enzyme active sites (e.g., CYP1B1 IC₅₀ reduced from 0.1 μM to 0.011 μM in analogs) .
  • Docking Studies : Use AutoDock Vina to model interactions. Pyridine’s nitrogen and CF₃ group form π-π stacking and hydrophobic bonds with heme cofactors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Bromomethyl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
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4-(Bromomethyl)-2-(trifluoromethyl)pyridine

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